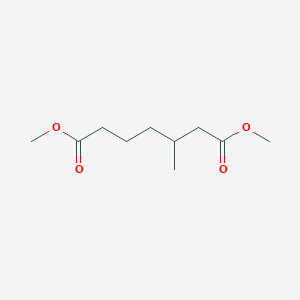
1,1,1-trifluoro-7-methyloctane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-trifluoro-7-methyloctane-2,4-dione is an organic compound with the molecular formula C9H13F3O2 and a molecular weight of 210.19 g/mol . It is known for its high water solubility and low volatility, making it a valuable solvent for ionic compounds . This compound also exhibits good reactivity with metals such as formium (II) and acetylacetone .
Preparation Methods
The synthesis of 1,1,1-trifluoro-7-methyloctane-2,4-dione involves several steps. One common method includes the reaction of 2,4-octanedione with trifluoroacetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1,1,1-trifluoro-7-methyloctane-2,4-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,1,1-trifluoro-7-methyloctane-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-7-methyloctane-2,4-dione involves its ability to act as an acid or base by donating or accepting protons . This property allows it to participate in various chemical reactions, including complexation with metals and catalysis of organic reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1,1,1-trifluoro-7-methyloctane-2,4-dione can be compared with other similar compounds such as:
1,1,1-Trifluoro-2,4-pentanedione: Known for its use in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline derivatives.
Acetylacetone: A common ligand in coordination chemistry and used in various organic syntheses.
The uniqueness of this compound lies in its high water solubility, low volatility, and reactivity with metals, making it a versatile compound for various applications .
Properties
CAS No. |
14189-31-2 |
|---|---|
Molecular Formula |
C9H13F3O2 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-7-methyloctane-2,4-dione |
InChI |
InChI=1S/C9H13F3O2/c1-6(2)3-4-7(13)5-8(14)9(10,11)12/h6H,3-5H2,1-2H3 |
InChI Key |
CODKKBRZQLFZKF-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(=O)CC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)CCC(=O)CC(=O)C(F)(F)F |
Key on ui other cas no. |
14189-31-2 |
Synonyms |
1,1,1-Trifluoro-7-methyl-2,4-octanedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















